3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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Description
Synthesis Analysis
The synthesis of fluorinated heterocyclic compounds is a topic of interest due to their potential applications in medicinal chemistry. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, involves bromofluorination, reduction, ring closure, and protection group manipulation . This suggests that the synthesis of "3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid" could similarly involve multi-step procedures including functional group transformations and ring closures.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was elucidated using X-ray diffraction and quantum-chemical calculations . Similarly, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, which could provide insights into the structural aspects of the compound of interest .
Chemical Reactions Analysis
The reactivity of similar compounds has been studied, showing that they can undergo various chemical reactions. For instance, alkylation and nitration reactions have been performed on triazole derivatives . These findings suggest that "3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid" may also participate in substitution reactions, potentially affecting the fluorophenyl moiety or the oxazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl-containing heterocycles have been explored. For example, the sensitivity of benzoxazole derivatives to pH changes and their selectivity in metal cation sensing have been reported . Additionally, the physical and chemical properties of S-derivatives of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol have been investigated, including their spectroscopic characteristics and reactivity . These studies provide a foundation for understanding the properties of "3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid," which may exhibit similar behavior due to the presence of the fluorophenyl group and the heterocyclic structure.
Safety And Hazards
properties
IUPAC Name |
3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZBMHSUDXPYCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
CAS RN |
522615-28-7 |
Source
|
Record name | 3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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